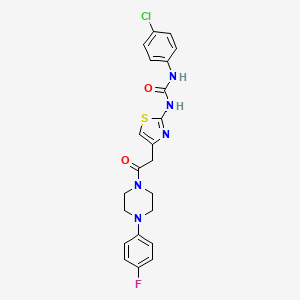![molecular formula C13H14ClF6N3O B2847279 3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,1,1-trifluoro-2-propanol CAS No. 477858-21-2](/img/structure/B2847279.png)
3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,1,1-trifluoro-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,1,1-trifluoro-2-propanol” is a complex organic molecule. It contains a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring. The other end of the molecule consists of a trifluoro-2-propanol group .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethylpyridines as key structural motifs in active agrochemical and pharmaceutical ingredients . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported, which could potentially be used in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The trifluoromethyl group attached to the pyridine ring contributes to the unique physicochemical properties of the compound .Applications De Recherche Scientifique
Antimalarial Agents
Piperazine and pyrrolidine derivatives, including compounds structurally similar to "3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,1,1-trifluoro-2-propanol," have been synthesized and evaluated for their antimalarial activity. The presence of a hydroxyl group, a propane chain, and fluorine is crucial for the antiplasmodial activity against Plasmodium falciparum. These compounds showed significant activity in inhibiting parasite growth, with certain derivatives being notably potent and selective against the chloroquine-resistant strain of P. falciparum in culture. The research emphasizes the potential of these compounds in antimalarial therapy, highlighting their structure-activity relationships (Mendoza et al., 2011).
Synthesis of Neuroleptic Agents
The synthesis of neuroleptic agents like Fluspirilen and Penfluridol involves key intermediates that share a structural resemblance to "this compound." These compounds are part of a class of pharmaceuticals that contain a bis(p-fluorophenyl)butyl group bound to a nitrogen atom of a pyrrolidine, piperidine, or piperazine moiety. The research outlines a synthetic pathway for these neuroleptic agents, demonstrating the compound's role as a precursor in pharmaceutical synthesis (Botteghi et al., 2001).
Antitumor Activity
Compounds structurally related to "this compound" have been synthesized and evaluated for their antitumor activity. Novel pyrimidinyl pyrazole derivatives, including 3-phenylpiperazinyl-1-trans-propenes, have demonstrated potent cytotoxicity against several tumor cell lines both in vitro and in vivo. These findings suggest the therapeutic potential of these compounds in cancer treatment, indicating their significance in the development of new anticancer drugs (Naito et al., 2005).
Serotonin Re-uptake Inhibitors
Piperazinylpyrazolo[3,4-b]pyridines, including molecules with similarities to "this compound," have been identified as selective serotonin re-uptake inhibitors (SSRIs). The synthesis of these compounds from 2,6-difluoropyridine and their subsequent evaluation for SSRI activity highlight their potential use in treating depression and other disorders related to serotonin imbalance (Shutske & Roehr, 1997).
Orientations Futures
Propriétés
IUPAC Name |
3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF6N3O/c14-9-5-8(12(15,16)17)6-21-11(9)23-3-1-22(2-4-23)7-10(24)13(18,19)20/h5-6,10,24H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUYCHGXFFHZGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C(F)(F)F)O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2847196.png)
![N-[4-(4-isopropylpiperazino)phenyl]-3-methylbenzenecarboxamide](/img/structure/B2847197.png)
![N-(2-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2847200.png)
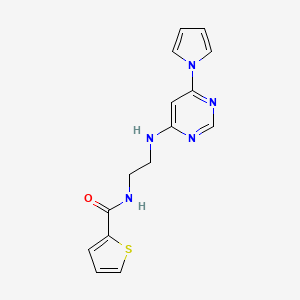
![6-Tert-butyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2847202.png)
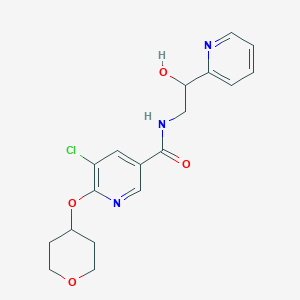
![8-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2847205.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2847206.png)

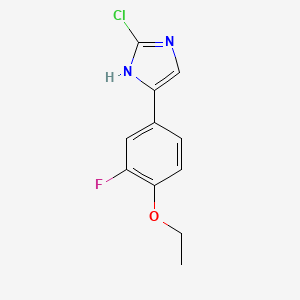
![Methyl N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2847213.png)
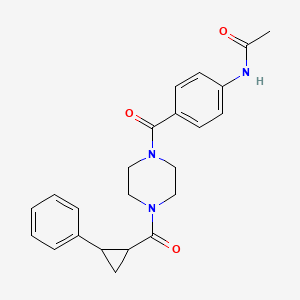
![N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2847216.png)
